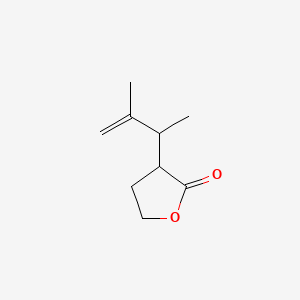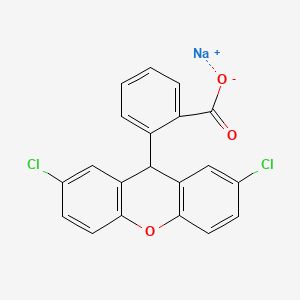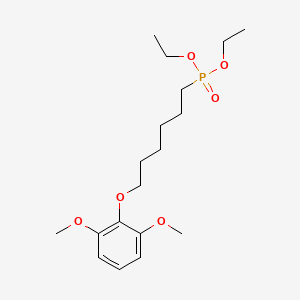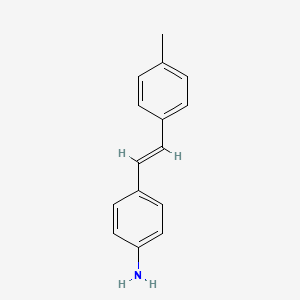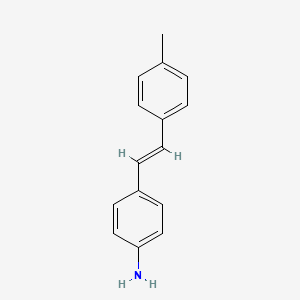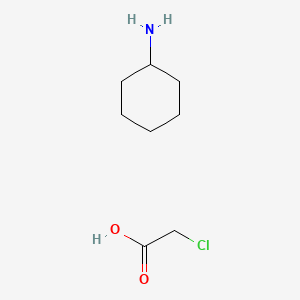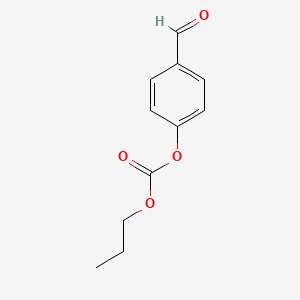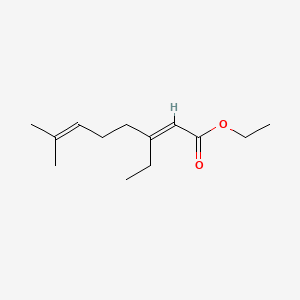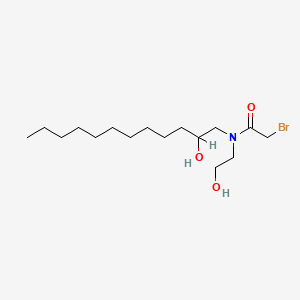![molecular formula C10H9FO3 B12667444 [Acetyl(4-fluorophenyl)]acetic acid CAS No. 93962-54-0](/img/structure/B12667444.png)
[Acetyl(4-fluorophenyl)]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Acetyl(4-fluorophenyl)]acetic acid is an organic compound that features both an acetyl group and a fluorophenyl group attached to an acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Acetyl(4-fluorophenyl)]acetic acid typically involves the acetylation of 4-fluorophenylacetic acid. This can be achieved through a Friedel-Crafts acylation reaction, where 4-fluorophenylacetic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
[Acetyl(4-fluorophenyl)]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoyl acetic acid or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorophenylethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
科学的研究の応用
[Acetyl(4-fluorophenyl)]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [Acetyl(4-fluorophenyl)]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The fluorine atom can enhance the compound’s stability and binding affinity to its targets, influencing its overall biological activity.
類似化合物との比較
Similar Compounds
4-Fluorophenylacetic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Acetylphenylacetic acid: Lacks the fluorine atom, which can affect its stability and reactivity.
Fluoroacetylacetic acid: Contains a fluorine atom on the acetyl group instead of the phenyl ring, leading to different chemical properties.
Uniqueness
[Acetyl(4-fluorophenyl)]acetic acid is unique due to the presence of both the acetyl and fluorophenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
93962-54-0 |
|---|---|
分子式 |
C10H9FO3 |
分子量 |
196.17 g/mol |
IUPAC名 |
2-(2-acetyl-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H9FO3/c1-6(12)9-5-8(11)3-2-7(9)4-10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
InChIキー |
KBYHPVYZMBZBDV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


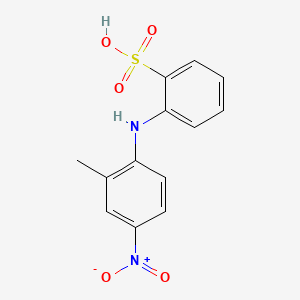

![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
